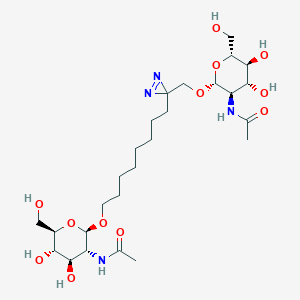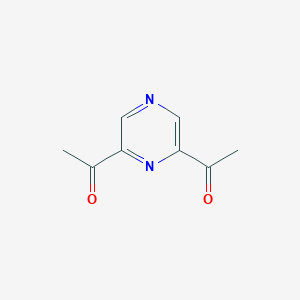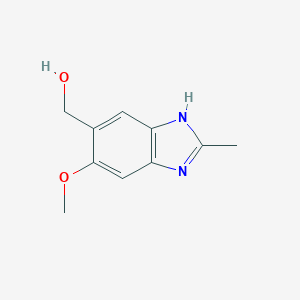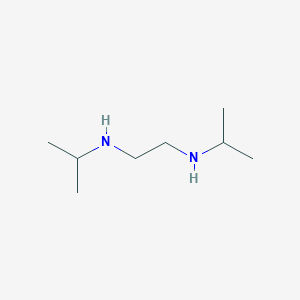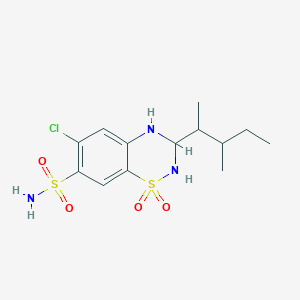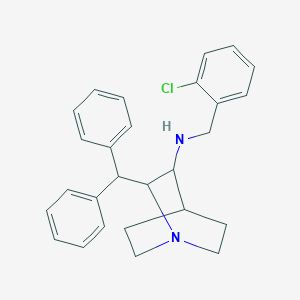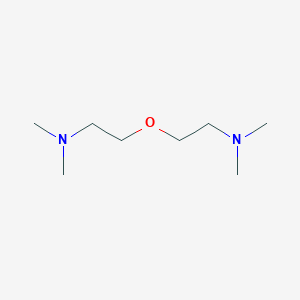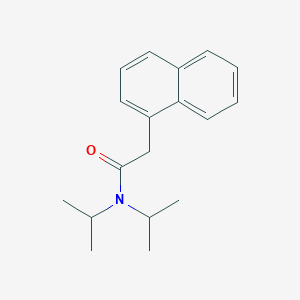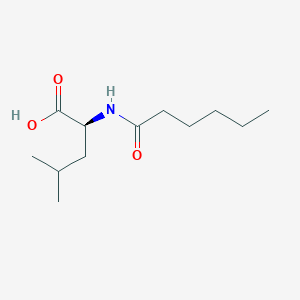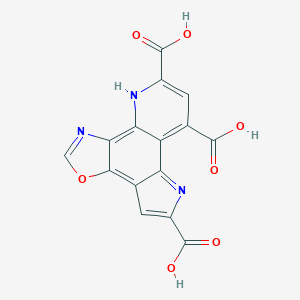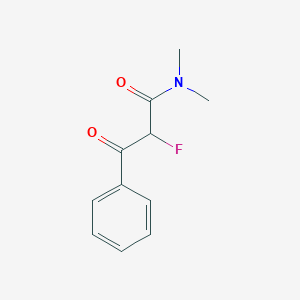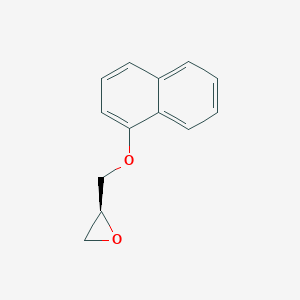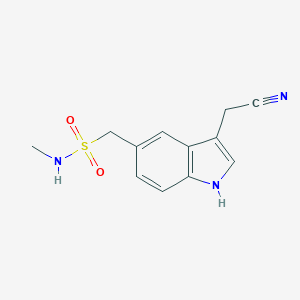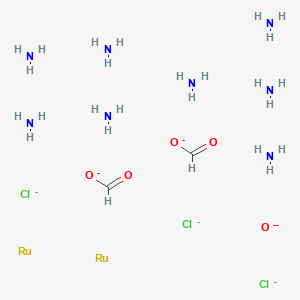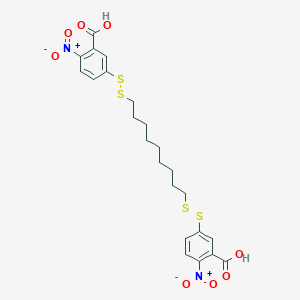
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid), commonly known as DTNB, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is a thiol-reactive compound that is widely used to measure the concentration of thiols in biological samples.
Mecanismo De Acción
DTNB is a thiol-reactive compound that reacts with thiols to form a mixed disulfide. The reaction is reversible and depends on the concentration of thiols and DTNB. The reaction mechanism involves the formation of a thiolate anion that attacks the electrophilic nitro group of DTNB. This results in the formation of a mixed disulfide and the release of 5-thio-2-nitrobenzoic acid.
Efectos Bioquímicos Y Fisiológicos
DTNB has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTNB has several advantages and limitations for lab experiments. One of the main advantages is its high sensitivity and specificity for thiols. It can detect thiols at a concentration as low as 1 µM. Another advantage is its ease of use. The Ellman's assay is a simple and reliable method for measuring the concentration of thiols in biological samples. However, DTNB has some limitations. One of the main limitations is its interference with other compounds that contain thiol groups. This can lead to false-positive results. Another limitation is its sensitivity to pH and temperature. The reaction rate of DTNB with thiols is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the assay.
Direcciones Futuras
DTNB has several potential future directions in scientific research. One potential direction is the development of new thiol-reactive compounds that are more specific and sensitive than DTNB. Another potential direction is the application of DTNB in the development of new drugs that target thiols in biological systems. DTNB can be used as a tool to identify new targets for drug development. Additionally, DTNB can be used to study the role of thiols in various biological processes, such as oxidative stress, inflammation, and cell signaling. Overall, DTNB has several potential future directions in scientific research that can lead to new discoveries and applications.
Métodos De Síntesis
DTNB can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with nonylene. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of DTNB depends on the purity of the starting materials and the reaction conditions.
Aplicaciones Científicas De Investigación
DTNB is widely used in various scientific research applications. It is commonly used to measure the concentration of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many biological processes. DTNB reacts with thiols to form a yellow-colored product that can be measured spectrophotometrically. This method is commonly known as the Ellman's assay and is widely used to measure the concentration of thiols in biological samples.
Propiedades
Número CAS |
142093-99-0 |
|---|---|
Nombre del producto |
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) |
Fórmula molecular |
C23H26N2O8S4 |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
5-[9-[(3-carboxy-4-nitrophenyl)disulfanyl]nonyldisulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C23H26N2O8S4/c26-22(27)18-14-16(8-10-20(18)24(30)31)36-34-12-6-4-2-1-3-5-7-13-35-37-17-9-11-21(25(32)33)19(15-17)23(28)29/h8-11,14-15H,1-7,12-13H2,(H,26,27)(H,28,29) |
Clave InChI |
RSDKORKYISQIRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Otros números CAS |
142093-99-0 |
Sinónimos |
NBDN nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



